BMS-911543 is a functionally selective small-molecule inhibitor of Janus kinase 2 (JAK2) [, , , , ]. It belongs to the class of tyrosine kinase inhibitors (TKIs) and is primarily investigated for its potential in treating myeloproliferative neoplasms (MPNs) and other malignancies driven by constitutively active JAK2 signaling [, , , , , ]. BMS-911543 exhibits high selectivity for JAK2 over other JAK family members, minimizing the risk of immunosuppression associated with pan-JAK inhibitors [, , ].
BMS-911543 functions as a potent and reversible ATP-competitive inhibitor of JAK2 [, ]. By binding to the ATP-binding site of JAK2, it blocks the phosphorylation of downstream signaling proteins within the JAK-STAT pathway, particularly STAT5 [, , , ]. This inhibition disrupts the signaling cascade responsible for cell proliferation, survival, and cytokine production, ultimately leading to:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6